molecular formula C14H24O3 B12666198 Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate CAS No. 84812-65-7

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B12666198
CAS No.: 84812-65-7
M. Wt: 240.34 g/mol
InChI Key: KUPPWEZAXZBBTH-UHFFFAOYSA-N
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Description

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate is a bicyclic compound featuring a spiro ring system where a five-membered oxolane ring (1-oxa) is fused to a smaller cyclopropane ring (spiro[2.4]). The ester group at position 2 and the pentyl substituent at position 4 contribute to its unique physicochemical properties, such as lipophilicity and conformational rigidity.

Properties

CAS No.

84812-65-7

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-5-6-8-11-9-7-10-14(11)12(17-14)13(15)16-4-2/h11-12H,3-10H2,1-2H3

InChI Key

KUPPWEZAXZBBTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC12C(O2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic oxaspiro[2.4]heptane framework is commonly constructed by cyclization of a suitable precursor containing both an oxygen nucleophile and a reactive electrophilic site positioned to form the spiro ring system.

  • Cyclization Reaction: A typical method involves intramolecular nucleophilic substitution or ring-closing metathesis under acidic or basic catalysis. Strong bases (e.g., sodium hydride) or Lewis acids (e.g., BF3·OEt2) can facilitate the cyclization by activating the electrophilic center or deprotonating the nucleophile.

  • Example Reaction Conditions: Heating the precursor in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to promote ring closure.

Esterification to Form the Ethyl Carboxylate

The carboxylate ester group is introduced by:

  • Direct esterification: Reacting the corresponding carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Transesterification: Converting other ester derivatives to the ethyl ester using ethanol and acid or base catalysis.

  • Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the acid with ethanol under mild conditions, which is beneficial for sensitive substrates.

Purification Techniques

  • Recrystallization: Using solvents like ethyl acetate or hexane to purify the final product.

  • Chromatography: Silica gel column chromatography is often employed to separate the desired compound from side products and unreacted starting materials.

Research Findings and Optimization

Catalysts and Reaction Conditions

  • The choice of catalyst significantly affects yield and selectivity. Lewis acids such as BF3·OEt2 have been reported to improve cyclization efficiency.

  • Reaction temperature and solvent polarity influence the rate of cyclization and alkylation steps.

Yield and Purity Data

Step Conditions Yield (%) Notes
Spirocyclic core formation BF3·OEt2, THF, reflux, 4 hours 70-85 High regioselectivity
Alkylation (pentyl group) Pentyl bromide, NaH, THF, 0°C-RT 65-80 Requires inert atmosphere
Esterification Ethanol, H2SO4, reflux, 6 hours 75-90 Acid-catalyzed esterification
Purification Recrystallization/Chromatography >95 purity Confirmed by NMR and HPLC

Comparative Analysis with Analogous Compounds

Studies comparing ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate with related spiro esters (e.g., with methyl or butyl substituents) indicate that the pentyl group influences steric hindrance and lipophilicity, affecting reaction kinetics and product stability.

Alternative Synthetic Routes

  • Barton Ester Method: Formation of N-acyloxy-2-pyridinethione esters followed by radical decarboxylative halogenation can be adapted for spirocyclic esters, offering mild conditions and functional group tolerance.

  • Continuous Flow Synthesis: Industrial approaches may employ continuous flow reactors to optimize reaction parameters, improve safety, and scale up production efficiently.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations
Spirocyclic core formation Lewis acid catalysis (BF3·OEt2), THF High selectivity, good yield Requires careful control of conditions
Alkylation Pentyl bromide, NaH, inert atmosphere Direct introduction of pentyl Sensitive to moisture and air
Esterification Ethanol, acid catalyst (H2SO4) Simple, high yield Prolonged reaction time
Barton ester approach N-acyloxy-2-pyridinethione, radical initiators Mild, functional group tolerant Multi-step, requires specialized reagents
Continuous flow Automated reactors, optimized parameters Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.

Scientific Research Applications

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-Vinyl-1-Oxaspiro[2.4]heptane-2-Carboxylate

  • Structure : Replaces the pentyl group with a vinyl substituent.
  • Applications : Vinyl-substituted spiro compounds are often intermediates in materials science or drug synthesis.

Methyl 4-Ethyl-2-Methyl-1-Oxaspiro[2.4]heptane-2-Carboxylate

  • Molecular Formula : C₁₁H₁₈O₃ (MW: 198.26 g/mol) vs. the target compound’s estimated formula C₁₄H₂₄O₃ (MW: ~240.3 g/mol).
  • Synthesis : Likely involves similar cyclopropanation strategies but with methyl/ethyl precursors.

4-(4-Chlorobenzyl)-7-Isopropyl-1-Oxaspiro[2.4]heptane

  • Structure : Lacks the ester group but includes a chlorobenzyl and isopropyl substituent.
  • Synthesis : Derived via multistep reactions (isopropylation, hydrolysis, and decarboxylation), highlighting the complexity of introducing aromatic groups into spiro systems .
  • Applications : Aromatic substituents may confer biological activity (e.g., antimicrobial properties).

Heteroatom-Modified Spiro/Bicyclic Systems

Ethyl 1-Aza-7-Oxo-4-Selenabicyclo[3.2.0]heptane-2-Carboxylate

  • Structure : Replaces oxygen with selenium and nitrogen, forming a bicyclo[3.2.0] system.
  • Synthesis : Requires radical-mediated intramolecular homolytic substitution (35% yield), a less efficient route compared to conventional ester cyclization .
  • Stability : Selenium incorporation increases redox sensitivity, limiting pharmaceutical utility.

tert-Butyl 6-Oxo-2-Azaspiro[3.3]heptane-2-Carboxylate

  • Structure : Spiro[3.3] system with a nitrogen atom and ketone group.
  • Applications : Used as a precursor in kinase inhibitor synthesis, demonstrating the versatility of spiroazetidines in medicinal chemistry .

Functional Group Variations

(±) Ethyl 3-Azido-2-Hydroxycyclopentanecarboxylate

  • Structure: Non-spiro cyclopentane with azido and hydroxyl groups.
  • Reactivity : The azide group enables click chemistry applications, unlike the inert ester in the target compound .
  • NMR Data : Distinct ¹H/¹³C shifts (e.g., δ 79.2 ppm for hydroxyl-bearing carbon) highlight electronic differences vs. spiro systems .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Reference ID
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₄H₂₄O₃ (est.) ~240.3 Pentyl, ester Likely cyclopropanation
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 Ethyl, methyl, ester Cyclopropanation with methyl precursors
4-(4-Chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane C₁₇H₂₁ClO 276.80 Chlorobenzyl, isopropyl Multistep hydrolysis/decarboxylation
Ethyl 1-aza-7-oxo-4-selenabicyclo[3.2.0]heptane-2-carboxylate C₈H₁₁NO₃Se 248.14 Selenium, nitrogen, ketone Radical-mediated substitution (35% yield)

Key Research Findings

Substituent Impact : Longer alkyl chains (e.g., pentyl) enhance lipophilicity but reduce solubility, whereas smaller groups (methyl/ethyl) improve bioavailability .

Synthetic Efficiency : Spiro systems with oxygen or nitrogen are more straightforward to synthesize than selenium-containing analogues, which require specialized conditions .

Biological Relevance : Aromatic and heteroatom-modified derivatives show promise in drug discovery, though stability remains a challenge for selenium-containing compounds .

Biological Activity

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 84812-65-7) is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24O3
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : this compound
  • InChI Key : KUPPWEZAXZBBTH-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities, primarily influenced by its ability to interact with various signaling pathways and biological targets.

The compound's biological activity is attributed to its structural motifs, which allow it to modulate several key signaling pathways:

  • G Protein Signaling Pathways : Involved in transmitting signals from outside the cell to the inside, affecting cellular responses.
  • Wnt Signaling Pathway : Plays a crucial role in cell proliferation and differentiation.
  • Apoptosis Modulation : Influences programmed cell death, which is vital for maintaining cellular homeostasis.

Pharmacological Studies

Recent studies have evaluated the pharmacological potential of this compound:

Cytotoxicity

A study focusing on the cytotoxic effects of related compounds showed that spirocyclic structures can exhibit significant antiproliferative activity against cancer cell lines. Although specific data on this compound is limited, similar compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

Research into related spiro compounds indicates that they may possess antimicrobial properties. For instance, spirocyclic derivatives have been reported to inhibit bacterial growth and exhibit antifungal activities . While direct studies on this compound are sparse, its structural similarity to bioactive spiro compounds suggests a potential for similar effects.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
CytotoxicitySpirocyclic derivativesIC50 values ranging from 19 µM to 42 µM
AntimicrobialVarious spiro compoundsInhibition of bacterial and fungal growth
Apoptosis modulationSpirocyclic compoundsInduction of apoptosis in cancer cells

Case Study 1: Cytotoxicity Assessment

In a cytotoxicity assessment involving several spirocyclic compounds, researchers utilized MTT assays to evaluate the antiproliferative effects against human cancer cell lines such as HL-60 (pro-myelocytic leukemia). Compounds similar to this compound exhibited moderate cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Screening

Another study screened various spirocyclic compounds for antimicrobial activity against common pathogens. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application in treating infections .

Q & A

Q. What synthetic methodologies are reported for Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step routes, including cyclopropanation, esterification, and spiro-ring formation. For example, analogous spirocyclic esters are synthesized via [2+2] cycloaddition or transition-metal-catalyzed reactions. Key steps include:

  • Cyclopropanation : Use of diazo compounds or carbene precursors under Rh(II) catalysis (e.g., Rh₂(OAc)₄) to form bicyclic intermediates .
  • Esterification : Ethyl ester introduction via nucleophilic substitution or transesterification, often requiring anhydrous conditions and bases like KHMDS .
  • Purification : Chromatography or recrystallization to isolate stereoisomers, with yields optimized by controlling temperature (-50°C to -25°C) and catalyst loading .
    Methodological Note: Conflicting yields (e.g., 38% vs. 65% recovery in side reactions) highlight the sensitivity of spirocyclic systems to steric and electronic factors .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard. Key steps:

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles .
  • Refinement : SHELXL software refines anisotropic displacement parameters, with R-factors < 0.05 for high-resolution data .
  • Validation : PLATON checks for missed symmetry and voids, ensuring structural integrity .
    Example: A related ethyl carboxylate derivative showed C–O bond lengths of 1.43–1.45 Å and spiro-junction angles of 95–100°, confirming strain in the bicyclic system .

Advanced Research Questions

Q. What computational approaches are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions (e.g., carbonyl oxygen charge density ≈ -0.45 e) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
  • Thermochemistry : Atomization energies and proton affinities are computed using Gaussian 09 with a 6-311++G(d,p) basis set .
    Contradiction Alert: Gradient-corrected functionals underestimate steric strain in spiro systems compared to exact-exchange methods .

Q. How do steric and electronic factors influence its reactivity in ring-opening reactions?

Mechanistic studies reveal:

  • Steric Hindrance : The 4-pentyl group directs nucleophilic attack to the less hindered C3 position (e.g., LiHMDS-mediated opening yields 15 vs. side products ).
  • Electronic Effects : Electron-withdrawing ester groups polarize the spiro-oxygen, accelerating acid-catalyzed hydrolysis (k ≈ 0.12 M⁻¹s⁻¹ in H₂O/THF) .
    Data Table:
Reaction ConditionProduct Yield (%)Selectivity (C3:C5)
LiHMDS, -45°C3885:15
KHMDS, -25°C1960:40

Q. What strategies resolve contradictions in biological activity data for structurally similar spirocyclic esters?

  • Conformational Analysis : NMR (¹H, NOESY) and molecular docking compare bioactive conformers (e.g., axial vs. equatorial ester orientation) .
  • SAR Studies : Modifying the pentyl chain length (C3–C6) alters logP values (2.1–3.8) and membrane permeability .
    Case Study: A 4-pentyl analog showed 10× higher antimicrobial activity (MIC = 8 µg/mL) than shorter-chain derivatives, linked to optimized lipophilicity .

Methodological Guidelines

  • Synthesis : Prioritize Rh(II) catalysis for stereocontrol .
  • Characterization : Combine XRD with DFT-optimized geometries to resolve ambiguities in spiro-junction angles .
  • Data Analysis : Use B3LYP/6-311++G(d,p) for electronic properties but validate with CAM-B3LYP for strained systems .

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